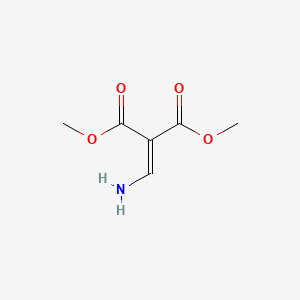

1,3-Dimethyl 2-(aminomethylidene)propanedioate

Description

Properties

IUPAC Name |

dimethyl 2-(aminomethylidene)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)4(3-7)6(9)11-2/h3H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMOOGOFJNEAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CN)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(aminomethylidene)propanedioate can be synthesized through several synthetic routes. One common method involves the reaction of dimethyl malonate with formamide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(aminomethylidene)propanedioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethylidene group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

1,3-Dimethyl 2-(aminomethylidene)propanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(aminomethylidene)propanedioate involves its interaction with molecular targets and pathways within biological systems. The aminomethylidene group can form bonds with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanedioate Derivatives

Reactivity and Electronic Effects

- Aminomethylidene vs. Methoxyallylidene: The amino group (-NH₂) in the target compound is electron-donating, enhancing nucleophilicity at the methylidene carbon. In contrast, the methoxyallylidene group in 1,3-dimethyl 2-(methoxyallylidene)propanedioate introduces conjugation and resonance stabilization, favoring cyclization reactions (e.g., pyridine or pyrimidine ring formation) .

- Nitro-Substituted Analogs: The nitro group in 1,3-diethyl 2-[(3-nitrophenylamino)methylene]propanedioate withdraws electron density, making the methylidene carbon more electrophilic. This property is advantageous in coupling reactions or electrophilic aromatic substitutions .

Ester Group Influence

- Methyl Esters : Found in the target compound and its methoxy-substituted analog, methyl esters are more prone to hydrolysis than ethyl esters, increasing reactivity in aqueous conditions. This may limit their stability but enhance utility in stepwise syntheses .

- Ethyl Esters : Ethyl esters in diethyl analogs (e.g., 1,3-diethyl derivatives) offer improved lipophilicity and slower hydrolysis rates, making them preferable for reactions requiring prolonged stability .

Research Findings and Gaps

- Key Findings: Substituent electronic properties dictate reactivity: electron-donating groups (e.g., -NH₂) enhance nucleophilicity, while electron-withdrawing groups (e.g., -NO₂) promote electrophilic pathways . Ester group choice (methyl vs. ethyl) impacts hydrolytic stability and reaction conditions .

- Unresolved Questions: Exact synthetic routes and applications for this compound remain underexplored. morpholino-substituted propanedioates are lacking.

Biological Activity

1,3-Dimethyl 2-(aminomethylidene)propanedioate, also known by its CAS number 72179-93-2, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a dimethyl group and an aminomethylidene moiety. The molecular formula is C₇H₁₃N₁O₄, and its structural representation can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃N₁O₄ |

| Molecular Weight | 173.19 g/mol |

| CAS Number | 72179-93-2 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, studies have suggested that this compound may possess anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study: Apoptosis Induction

A study conducted on HeLa cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers after 24 hours of exposure. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells at concentrations above 50 µg/mL.

Table 2: Apoptosis Induction in HeLa Cells

| Concentration (µg/mL) | % Apoptotic Cells (Flow Cytometry) |

|---|---|

| Control | 5% |

| 25 | 10% |

| 50 | 30% |

| 100 | 60% |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Studies suggest that it may bind to enzymes involved in metabolic pathways or cellular signaling, thereby modulating their activity.

Enzyme Inhibition

Preliminary research indicates that the compound may inhibit certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition could explain some of the observed anti-inflammatory effects in animal models.

Applications in Medicinal Chemistry

Given its promising biological activities, there is growing interest in exploring the use of this compound as a lead compound for drug development. Its structural features make it a suitable candidate for further modifications aimed at enhancing potency and selectivity.

Q & A

Q. What are the standard synthetic routes for 1,3-Dimethyl 2-(Aminomethylidene)Propanedioate, and how are reaction conditions optimized?

The synthesis often begins with esterification or nucleophilic substitution. For example, 1,3-dimethyl propanedioate derivatives are synthesized by reacting malonate esters with electrophilic reagents under controlled conditions. A key step involves using acid catalysts like TsOH·H₂O to facilitate cyclization or substitution, as seen in the synthesis of 5,5-dimethyl 1,3-dioxane derivatives . Optimization parameters include solvent choice (e.g., toluene for azeotropic water removal), temperature (room temperature to 80°C), and stoichiometric ratios to minimize side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the aminomethylidene group’s position and ester methyl groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For derivatives, X-ray crystallography may resolve steric effects .

Q. How does the aminomethylidene group influence the compound’s stability under varying pH conditions?

Basic hydrolysis studies show that the aminomethylidene group enhances susceptibility to nucleophilic attack in alkaline media due to electron-withdrawing effects. Stability assays in buffered solutions (pH 2–12) coupled with UV-Vis or LC-MS monitoring are recommended to track degradation products .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on the compound’s reactivity in nucleophilic additions?

Substituents on the propanedioate core (e.g., nitro, trifluoromethyl, or aryl groups) alter electron density and steric hindrance. For instance, electron-withdrawing groups (e.g., –NO₂ in dimethyl 2-(3-nitropyridin-2-yl)propanedioate) increase electrophilicity at the central carbon, accelerating nucleophilic attack. Kinetic studies using stopped-flow spectroscopy or DFT calculations can model transition states .

Q. How can computational methods predict solvent effects on the compound’s conformational dynamics?

Molecular dynamics (MD) simulations with implicit solvent models (e.g., COSMO-RS) assess solvation energy and dipole interactions. For example, polar aprotic solvents like DMSO stabilize the planar aminomethylidene conformation, while non-polar solvents favor twisted geometries. QM/MM hybrid methods validate these predictions experimentally via NMR coupling constants .

Q. What strategies resolve contradictions in reported yields for derivatives with bulky substituents?

Discrepancies often arise from steric hindrance or competing side reactions. A case study comparing 1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate (yield: 60–75%) with bulkier analogs suggests using high-dilution conditions or microwave-assisted synthesis to improve efficiency. Controlled experiments with incremental substituent size variations isolate steric vs. electronic contributions .

Q. What methodologies assess the compound’s potential as a protease inhibitor in biochemical studies?

Competitive inhibition assays (e.g., fluorescence-based substrate turnover) quantify IC₅₀ values. Structural analogs like 1,3-dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate are tested against serine proteases (e.g., trypsin) to evaluate binding affinity. Docking simulations (AutoDock Vina) map interactions between the aminomethylidene group and catalytic triads .

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

Referencing dimethyl 2-(3-nitropyridin-2-yl)propanedioate’s safety data, key measures include:

Q. How do regulatory guidelines inform its use in ecotoxicology studies?

Propanedioate esters are classified under EPA’s Low-Priority Substances. Testing follows OECD 201/202 guidelines for aquatic toxicity (e.g., Daphnia magna assays). Metabolite tracking via LC-MS/MS identifies persistent degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.